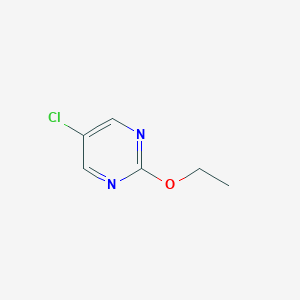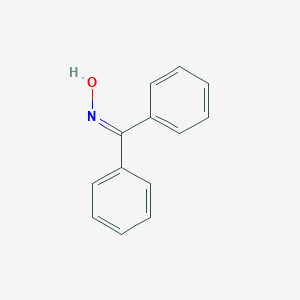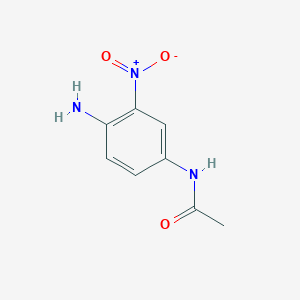![molecular formula C10H16N2O3 B171046 (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate CAS No. 144731-64-6](/img/structure/B171046.png)
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
Overview
Description
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is a member of the pyrazine family and has been found to have potential applications in various fields, including medicinal chemistry and material science. The purpose of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate involves the use of a series of reactions to form the desired compound. The synthesis pathway must be designed in a way that ensures the highest possible yield of the final product.
Starting Materials
Tetrahydrofuran, Methanol, Lithium aluminum hydride, Sodium borohydride, 3,4-dimethoxyphenylacetonitrile, Ethyl acetoacetate, Sodium ethoxide, Benzene, Ethyl chloroformate, Sodium hydroxide, Methylamine, Formic acid, Sodium cyanoborohydride, Acetic acid, Hydrochloric acid, Sodium bicarbonate, Dichloromethane
Reaction
Step 1: Synthesis of 3,4-dimethoxyphenylacetonitrile, React ethyl acetoacetate with 3,4-dimethoxybenzaldehyde in the presence of sodium ethoxide in ethanol to form 3,4-dimethoxyphenylacetoacetate, Hydrolyze 3,4-dimethoxyphenylacetoacetate with hydrochloric acid to form 3,4-dimethoxyphenylacetic acid, React 3,4-dimethoxyphenylacetic acid with thionyl chloride in the presence of dichloromethane to form 3,4-dimethoxyphenylacetyl chloride, React 3,4-dimethoxyphenylacetyl chloride with sodium cyanoborohydride in the presence of acetic acid to form 3,4-dimethoxyphenylacetonitrile, Step 2: Synthesis of (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate, React 3,4-dimethoxyphenylacetonitrile with methylamine in methanol to form (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide, React (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide with formic acid in the presence of sodium borohydride to form (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid, React (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid with ethyl chloroformate in the presence of sodium hydroxide to form (7R)-Ethyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate, Step 3: Synthesis of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate, React (7R)-Ethyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate with lithium aluminum hydride in the presence of tetrahydrofuran to form (7R)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
Mechanism Of Action
The mechanism of action of ((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways within cells. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical And Physiological Effects
((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using ((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth and reduce inflammation, and its antioxidant properties. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on (((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate include further studies on its mechanism of action, potential applications in drug development, and optimization of synthesis methods to improve yield and purity. Additionally, future research could focus on exploring the potential side effects of this compound and developing new materials with unique properties using (((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate as a building block.
Scientific Research Applications
((7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the development of new drugs for the treatment of various diseases. In material science, this compound has been used in the synthesis of new materials with unique properties.
properties
IUPAC Name |
methyl (7R,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPXEPFCSRKAGN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566701 | |
| Record name | Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate | |
CAS RN |
144731-64-6 | |
| Record name | Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



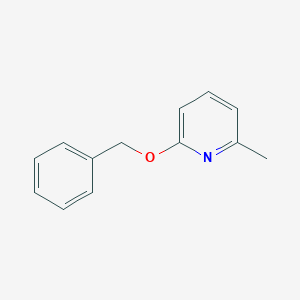
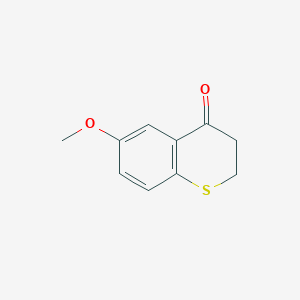
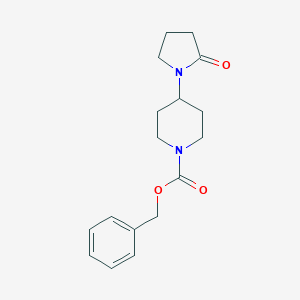
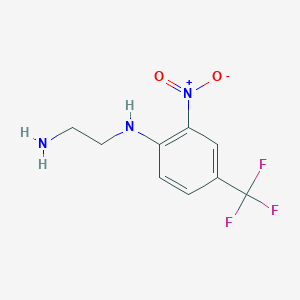
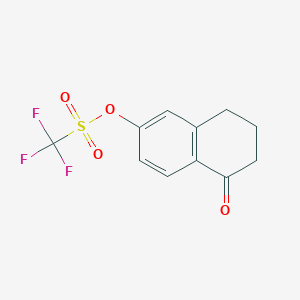
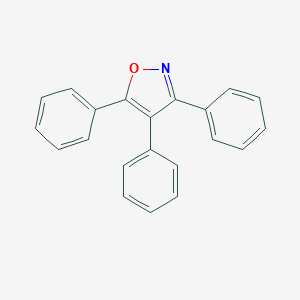
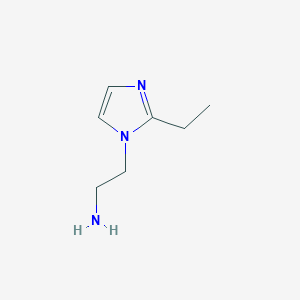
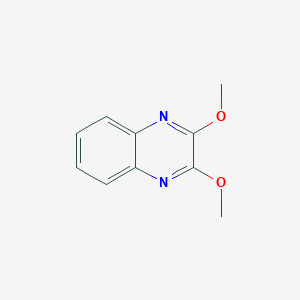
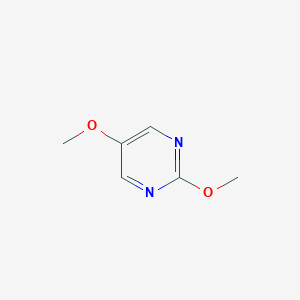
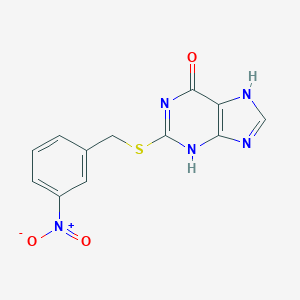
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
